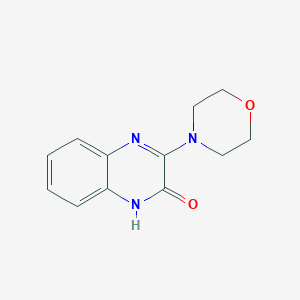

3-Morpholin-4-yl-quinoxalin-2-ol

Übersicht

Beschreibung

3-Morpholin-4-yl-quinoxalin-2-ol is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 3-Morpholin-4-yl-quinoxalin-2-ol is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection .

Mode of Action

This compound significantly inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This inhibition blocks the entry of the virus into the host cells, thereby preventing infection .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the life cycle of PRRSV. By inhibiting the interaction between the virus and its cellular receptor, the compound disrupts the viral entry process, which is a crucial step in the viral replication cycle .

Biochemische Analyse

Biochemical Properties

3-Morpholin-4-yl-quinoxalin-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified to inhibit the interaction between the porcine reproductive and respiratory syndrome virus (PRRSV) glycoprotein and the CD163 receptor, which is crucial for PRRSV infection . This inhibition suggests that this compound can modulate viral entry into host cells, highlighting its potential as an antiviral agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit PRRSV infection in porcine alveolar macrophages (PAMs) in a dose-dependent manner . This inhibition impacts cell signaling pathways and gene expression related to viral entry and replication. Additionally, this compound may influence cellular metabolism by altering the expression of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CD163 receptor’s scavenger receptor cysteine-rich domain 5 (SRCR5), preventing the interaction between PRRSV glycoproteins and the receptor . This binding inhibits the viral entry into host cells, thereby reducing infection rates. The compound’s ability to inhibit enzyme interactions and alter gene expression further elucidates its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on PRRSV infection over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In porcine models, the compound has demonstrated a dose-dependent inhibition of PRRSV infection . Higher doses result in more significant inhibition, but there is a threshold beyond which toxic or adverse effects may occur. It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s interaction with the CD163 receptor suggests its involvement in pathways related to viral entry and immune response

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on viral entry and replication, as well as its interactions with cellular biomolecules.

Biologische Aktivität

3-Morpholin-4-yl-quinoxalin-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of virology and antimicrobial research. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₃N₃O₂

- Molecular Weight: 231.25 g/mol

- CAS Number: 2725-16-8

This compound is categorized as a quinoxaline derivative, which are known for their rich pharmacological profiles due to their ability to interact with various biological targets.

Target Interaction:

The primary target of this compound is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163. This interaction is crucial as it inhibits the binding of the porcine reproductive and respiratory syndrome virus (PRRSV) glycoproteins to the CD163 receptor, effectively blocking viral entry into cells.

Biochemical Pathways:

By disrupting the interaction between PRRSV and its cellular receptor, this compound interferes with the viral replication cycle, particularly in porcine alveolar macrophages (PAMs). This inhibition occurs in a dose-dependent manner, highlighting its potential as an antiviral agent.

Biological Activities

-

Antiviral Activity:

- Efficacy Against PRRSV: Studies indicate that this compound significantly reduces PRRSV infection rates in vitro, showcasing its potential as a therapeutic agent against viral infections in swine.

- Mechanism of Action: The compound binds to the SRCR5 domain, preventing PRRSV glycoproteins from interacting with CD163, which is essential for viral entry.

-

Antimicrobial Properties:

- Research suggests that this compound exhibits antimicrobial activity against various pathogens. This broad-spectrum efficacy makes it a candidate for further exploration in treating bacterial infections.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3-morpholin-4-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIHSLWERDNSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368417 | |

| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-16-8 | |

| Record name | 3-(4-Morpholinyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.